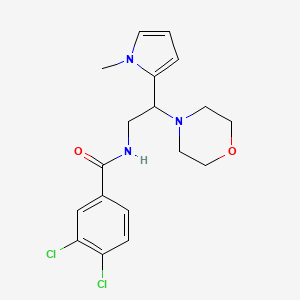![molecular formula C19H12BrN3O3 B2834559 N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 887869-62-7](/img/structure/B2834559.png)
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a quinoxaline core, a bromophenyl group, and a furan carboxamide moiety
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been known to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxaline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The bromophenyl group is then introduced via a bromination reaction, and the furan carboxamide moiety is attached through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- N-(4-bromo-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
- 2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide
Uniqueness
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c20-11-7-8-13(22-18(24)16-6-3-9-26-16)12(10-11)17-19(25)23-15-5-2-1-4-14(15)21-17/h1-10H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQKRMNJUPIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2834476.png)


![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)
![3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2834481.png)
![N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2834482.png)
![N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2834485.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834490.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2834491.png)
![Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B2834492.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2834493.png)
![2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide](/img/structure/B2834494.png)

![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)
